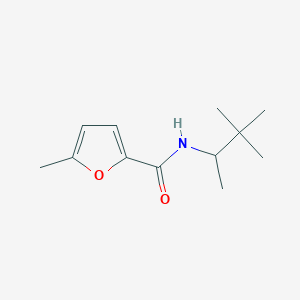![molecular formula C15H14N2O3 B4179972 N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide
Vue d'ensemble
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide, also known as BNAH, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BNAH is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to activate the NAD+ dependent protein deacetylase, SIRT1, which is involved in various cellular processes such as DNA repair, apoptosis, and metabolism. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide also increases the levels of NAD+, a coenzyme involved in cellular metabolism, which has been shown to have anti-aging properties.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have a range of biochemical and physiological effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to increase the levels of NAD+ and activate SIRT1, leading to improved cellular metabolism, DNA repair, and anti-aging effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In diabetes, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide is that it is a relatively simple compound to synthesize, making it accessible for use in laboratory experiments. Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide. One potential area of research is the development of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide and its effects on cellular metabolism and anti-aging. Finally, future research could investigate the potential of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide to be used in combination with other therapeutic agents for improved efficacy.
Applications De Recherche Scientifique
N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In diabetes, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(17-15(18)12-3-2-6-16-8-12)11-4-5-13-14(7-11)20-9-19-13/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFPBYXOXJJXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)
![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)




![3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179986.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]isonicotinamide](/img/structure/B4179993.png)

